molecular formula C20H19F3N2O3 B2600831 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2034612-74-1

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2600831
CAS No.: 2034612-74-1
M. Wt: 392.378
InChI Key: IQSBJKVWCYTSNY-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic benzofuran derivative supplied for research purposes. Benzofuran-based compounds are a significant area of investigation in medicinal chemistry and are frequently explored as small-molecule tools for probing biological systems. Research on analogous structures has shown that such compounds can exhibit a range of bioactivities, including serving as potential antimicrotubule agents or being developed for targeting pathological protein aggregates . The structure of this compound, which features a benzofuran core linked to a trifluoromethoxy-substituted benzamide via a dimethylaminoethyl chain, suggests potential for cell permeability and interaction with biological targets. Researchers are investigating these types of molecules for various applications, which may include [describe specific hypothesized mechanism or target, e.g., "kinase inhibition" or "G-protein-coupled receptor modulation"] and the development of novel therapeutic strategies. The compound is provided with guaranteed high purity and stability for consistent experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-25(2)16(18-11-14-5-3-4-6-17(14)27-18)12-24-19(26)13-7-9-15(10-8-13)28-20(21,22)23/h3-11,16H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBJKVWCYTSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethoxybenzamide Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)benzoyl chloride using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the dimethylaminoethyl group could enhance solubility and membrane permeability. The trifluoromethoxy group may increase metabolic stability and binding affinity.

Comparison with Similar Compounds

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide

  • Key Differences: Replaces the benzofuran-2-yl group with a dimethylaminocyclohexylmethyl chain. Substitutes trifluoromethoxy with trifluoromethyl at the benzamide para-position.
  • The cyclohexyl group may reduce steric hindrance compared to the rigid benzofuran system, affecting receptor selectivity .

ATCO175 (N-(cis-4-{[4-(Dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride)

  • Key Differences :
    • Features a quinazoline core instead of benzofuran.
    • Includes a 3,4-difluorobenzamide group rather than trifluoromethoxy.
  • Implications :
    • The quinazoline moiety enhances π-π stacking interactions with receptors like melanin-concentrating hormone receptor 1 (MCHR1) , a target for anxiolytic/antidepressant therapies.
    • Fluorine atoms at the 3,4 positions improve binding affinity but may reduce metabolic stability compared to trifluoromethoxy .

Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

  • Key Differences :
    • Radioiodinated benzamides (e.g., N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide ) feature piperidinyl or iodinated aromatic groups.
  • The trifluoromethoxy group may enhance tumor uptake and retention, similar to iodinated benzamides in diagnostic imaging .

Pesticide-Related Benzamides (e.g., Diflufenican)

  • Key Differences: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) contains a pyridinecarboxamide core.
  • Implications: The trifluoromethoxy group in the target compound likely improves photostability and soil persistence compared to diflufenican’s trifluoromethylphenoxy group. The dimethylaminoethyl-benzofuran system may reduce herbicidal activity but enhance mammalian receptor targeting .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target/Activity Binding Affinity/Notes
Target Compound Benzamide Benzofuran-2-yl, 4-(trifluoromethoxy) Sigma receptors, MCHR1 (inferred) High lipophilicity, metabolic stability
N-{[1-(Dimethylamino)cyclohexyl]methyl}-... Benzamide Cyclohexylmethyl, 4-(trifluoromethyl) Unspecified Enhanced electron-withdrawing effects
ATCO175 Quinazoline-benzamide 3,4-Difluoro, dimethylaminoquinazoline MCHR1 antagonist Anxiolytic/antidepressant activity
[¹²⁵I]PIMBA Benzamide Piperidinyl, 3-iodo-4-methoxy Sigma receptors (prostate cancer) Kd = 5.80 nM, diagnostic imaging
Diflufenican Pyridinecarboxamide 2-(3-Trifluoromethylphenoxy) Herbicidal (PROTOX inhibition) Photostable, soil persistence

Research Findings and Implications

  • Receptor Binding: The target compound’s dimethylaminoethyl-benzofuran system aligns with sigma receptor ligands, suggesting utility in cancer imaging/therapy. Its trifluoromethoxy group may improve pharmacokinetics over iodinated analogs .
  • Metabolic Stability : Compared to ATCO175, the trifluoromethoxy group likely resists oxidative metabolism better than fluorine substituents, extending half-life .
  • Synthetic Challenges : Similar to compounds in , the synthesis of this benzamide would require precise control over tautomerization and alkylation steps to avoid byproducts .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H22F3N3OC_{21}H_{22}F_3N_3O. It features a benzofuran moiety, a dimethylamino group, and a trifluoromethoxy substitution, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit activity against several biological targets, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds with benzamide derivatives have shown significant AChE inhibitory activity, with some achieving IC50 values in the nanomolar range .
  • Monoamine Oxidase (MAO) : Similar compounds have also been evaluated for MAO inhibition, which is important for mood regulation and neuroprotection. A study highlighted the potential of benzamide derivatives in modulating MAO activity .

Table 1: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
AChE InhibitionAChE0.09
MAO-B InhibitionMAO-B0.27
NeuroprotectivePC12 cellsN/A

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects against oxidative stress in PC12 cells. These findings suggest that the compound may protect neuronal cells from damage induced by reactive oxygen species (ROS) .
  • In Vivo Imaging : Research involving chromone derivatives indicated that similar compounds can be used for imaging prion deposits in vivo, highlighting their potential utility in neurological diagnostics . This illustrates the versatility of benzofuran derivatives in both therapeutic and diagnostic applications.
  • Multitarget Activity : Compounds within this chemical class have shown multitarget effects, acting on sigma receptors and β-secretase, which are relevant in Alzheimer’s disease pathology. The ability to interact with multiple targets enhances their therapeutic potential .

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